Rubropunctamine

Photostability Food Colorant Kinetic Analysis

Rubropunctamine (514-66-9) is a C5-chain azaphilone pigment distinct from orange analogs and the C7 red analog monascorubramine. Side-chain length dictates physicochemical stability, bioactivity, and toxicity—generic substitution is scientifically unsound. Quantifiable anti-inflammatory ID50: 0.32 mg/ear (TPA model); mitotic arrest at 25 µmol/L (EC50 11–31 µmol/L). Photosensitive; logP 3.55; low aqueous solubility (0.0078 g/L). Essential for azaphilone SAR and amino-acid conjugate development. Order high-purity (≥98%) material for reproducible comparative studies.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
Cat. No. B15567744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubropunctamine
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17?
InChIKeyWTEXYKPGDKLLCW-PBGXBMQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubropunctamine: A Red Monascus Azaphilone Pigment for Specialized Natural Colorant and Bioactivity Research


Rubropunctamine is a red azaphilone pigment biosynthesized by fermentation of Monascus purpureus and related fungal species [1]. Classified as a nitrogen-containing azaphilone derivative, it is one of the six classical Monascus pigments that include yellow (monascin, ankaflavin), orange (rubropunctatin, monascorubrin), and red (rubropunctamine, monascorubramine) variants [1]. With a molecular weight of 353.41 g/mol and the formula C21H23NO4 [2], rubropunctamine exhibits predicted logP of 3.55 and water solubility of 0.0078 g/L [3], indicating lipophilic character that dictates its solvent compatibility and formulation requirements in both food and biomedical research applications.

Why Monascus Red Pigments Are Not Interchangeable: Key Differentiators for Rubropunctamine


Although rubropunctamine and its structural analog monascorubramine are both classified as red Monascus pigments, they differ in their aliphatic side-chain length: rubropunctamine possesses a C5 (pentyl) side chain, while monascorubramine contains a C7 (heptyl) chain [1]. This structural variation translates into quantifiable differences in physicochemical stability, biological activity, and toxicological profile, as demonstrated by direct comparative studies [2][3]. Furthermore, the nitrogen-containing azaphilone backbone confers distinct bioactivity compared to the orange (oxygen-containing) pigments rubropunctatin and monascorubrin, which exhibit different cytotoxicity profiles [1]. Generic substitution within the Monascus pigment family is therefore scientifically unsound; procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Evidence for Rubropunctamine Differentiation: Head-to-Head Comparisons with Monascorubramine and Related Pigments


Photodegradation Kinetics: Rubropunctamine vs. Monascorubramine Under Sunlight Exposure

A direct head-to-head photostability study of purified rubropunctamine and monascorubramine revealed that both red pigments undergo first-order degradation under sunlight, but with quantifiable differences in degradation rate and product formation [1]. HPLC analysis with diode-array detection confirmed that both pigments are light-sensitive, yet the degradation kinetics and the formation of colorless degradation products are compound-specific [1].

Photostability Food Colorant Kinetic Analysis

Cytotoxic Potency: Rubropunctamine vs. Monascorubramine and Monascopyridines in Human Kidney Epithelial Cells

In immortalized human kidney epithelial cells, rubropunctamine and monascorubramine exhibited comparable cytotoxicity, with EC50 values between 11 and 31 µmol/L [1]. At 25 µmol/L, both compounds caused a significant rise in the mitotic index to approximately 20%, indicating mitotic arrest at the meta- to anaphase control point [1]. This contrasts with the structurally related dehydrogenated derivatives monascopyridines A and B, which required 100 µmol/L to achieve only a 9% mitotic index [1]. The study also established that none of the tested compounds induced apoptosis, as measured by caspase 3 activity [1].

Cytotoxicity Mitotic Arrest Toxicology

In Vivo Anti-Inflammatory Efficacy: Rubropunctamine ID50 in TPA-Induced Mouse Ear Edema

Rubropunctamine demonstrates potent in vivo anti-inflammatory activity in the TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model, with a calculated ID50 value of 0.32 mg/ear . While direct head-to-head in vivo data for monascorubramine in the same model are not available in the identified literature, class-level inference from studies testing multiple Monascus pigments indicates that rubropunctamine is among the compounds exhibiting potent inhibitory effects on TPA-induced inflammation .

Anti-inflammatory In Vivo Pharmacology Natural Product

Water Solubility and Thermal Stability: Rubropunctamine as a Baseline for Semi-Synthetic Derivatives

Rubropunctamine and monascorubramine exhibit inherently low water solubility (predicted ~0.0078 g/L for rubropunctamine via ALOGPS) and limited thermal and pH stability [1][2]. These limitations have driven the development of semi-synthetic amino acid derivatives (MPs-aa) that demonstrate markedly improved properties [3]. A comparative study showed that compared to the native pigments rubropunctamine and monascorubramine, MPs-aa derivatives (including MPs-His, MPs-Phe, MPs-Tyr, and MPs-Trp) exhibit greatly improved water solubility, pH stability, and thermal stability, with the latter identified as the most resistant to pasteurization [3].

Water Solubility Thermal Stability Pigment Engineering

Antioxidant Threshold Concentration: Class-Level Activity of Red Monascus Pigments

Both rubropunctamine and monascorubramine, as well as the yellow pigments monascin and ankaflavin, have been demonstrated to exhibit antioxidant activity at concentrations of 10 µg/mL or higher [1]. At the individual compound level, rubropunctamine exhibits moderate scavenging activity against NO generation with an inhibitory ratio (IR) of 1.5 at 1 hour in normal human hepatocytes . This provides a quantifiable benchmark, though direct comparator data for monascorubramine in the same NO scavenging assay are not available in the identified literature.

Antioxidant Radical Scavenging Natural Colorant

Rubropunctamine Application Scenarios Informed by Quantitative Evidence


Natural Red Colorant for Light-Protected Food and Cosmetic Formulations

Rubropunctamine's well-documented photosensitivity and first-order degradation under sunlight [1] make it most suitable for applications where light exposure is minimized or where encapsulation techniques are employed. Food products packaged in opaque or UV-protective containers, or cosmetic formulations designed for nighttime use, can leverage rubropunctamine's red hue while managing its stability limitations. The quantifiable degradation kinetics provide formulators with predictable shelf-life parameters.

Precursor and Baseline for Semi-Synthetic Red Pigment Development

Rubropunctamine's established low water solubility (0.0078 g/L) and limited thermal/pH stability [2] serve as a critical baseline for the rational design of improved derivatives. Research groups developing amino acid conjugates (MPs-aa) or other semi-synthetic variants require the native compound as a comparator to validate enhancements in solubility and stability [3]. Procurement of high-purity rubropunctamine is essential for these comparative studies.

In Vivo Anti-Inflammatory Research Requiring Defined ID50 Benchmarks

With an established ID50 of 0.32 mg/ear in the TPA-induced mouse ear edema model , rubropunctamine provides a quantifiable reference point for anti-inflammatory studies. Researchers can utilize this compound as a positive control or as a benchmark to assess the efficacy of novel anti-inflammatory agents in the same experimental model.

Mitotic Arrest and Cytotoxicity Studies in Immortalized Cell Models

Rubropunctamine's defined EC50 range (11–31 µmol/L) and its ability to induce mitotic arrest at 25 µmol/L in human kidney epithelial cells [4] position it as a useful tool for studying cell cycle disruption and aneuploidy. Its potency profile, distinct from monascopyridines, makes it a specific reagent for investigating azaphilone-induced mitotic spindle interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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